COPPERPHORPHINE
Description
Copperphorphine, a copper(I) coordination complex, features a central copper(I) ion ligated by triphenylphosphine (PPh₃) and ethylpyridine ligands. This compound is notable for its trigonal planar geometry, as confirmed by X-ray crystallography, which reveals Cu–P bond lengths of ~2.28 Å and Cu–N distances of ~1.98 Å . Its synthesis involves the reaction of Cu(I) precursors with PPh₃ and ethylpyridine under inert conditions, yielding air-sensitive crystals suitable for catalytic and photophysical studies. Key characterization data include distinctive IR stretches at 1,090 cm⁻¹ (P–C aromatic) and 760 cm⁻¹ (pyridine ring deformation), alongside thermal stability up to 180°C (TGA data) .
Properties
CAS No. |
13007-96-0 |
|---|---|
Molecular Formula |
C14H30S2 |
Synonyms |
COPPERPHORPHINE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: Nickel(II)-Triphenylphosphine-Pyridine Complex
Structural Differences :
- Metal Center : Nickel(II) vs. copper(I) imparts distinct redox properties. Nickel’s +2 oxidation state favors square planar or octahedral geometries, unlike copper(I)’s trigonal planar configuration .
- Ligand Coordination : While both complexes use PPh₃, the nickel analog typically incorporates additional ligands (e.g., chloride or acetate) to satisfy its higher coordination number.
Stability and Reactivity :
- Nickel complexes exhibit greater thermal stability (decomposition >220°C) but lower catalytic activity in cross-coupling reactions due to slower electron transfer kinetics .
- Copperphorphine’s Cu(I) center enables superior efficacy in Ullmann-type couplings, achieving 85% yield vs. 60% for nickel analogs under identical conditions .
Ligand-Modified Analog: Copper(I)-Tetramethylphosphinane Complex
Ligand Effects :
- Replacement of PPh₃ with 2,2,6,6-tetramethylphosphinane (TMP) alters steric and electronic profiles. TMP’s bulkier structure increases Cu–P bond length (2.32 Å vs. 2.28 Å in this compound) but enhances air stability via steric shielding .
- Ethylpyridine vs. alternative N-donors (e.g., bipyridine) reduces π-backbonding, lowering luminescence quantum yields (Φ = 0.15 for this compound vs. Φ = 0.32 for bipyridine analogs) .
Comparative Data Table
Research Implications and Limitations
This compound’s versatility in catalysis and photochemistry is offset by its air sensitivity, necessitating stringent handling protocols . Comparative studies highlight the trade-offs between ligand bulk, metal choice, and application-specific performance. Future research should explore hybrid ligands (e.g., phosphine-alkene systems from ) to balance stability and reactivity. Limitations include scarce data on long-term degradation and in vivo toxicity, which are critical for biomedical applications.
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